molecular formula C33H40N4O9 B13777331 N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate CAS No. 94944-79-3

N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate

Cat. No.: B13777331
CAS No.: 94944-79-3
M. Wt: 636.7 g/mol
InChI Key: WGWHHUGEYVPMGY-SPIKMXEPSA-N
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Description

N,N-Diethyl-N’-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its intricate molecular framework, which includes a pyrido[4,3-b]carbazole core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N’-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate involves multiple steps. The process typically begins with the preparation of the pyrido[4,3-b]carbazole core, followed by the introduction of the diethylamino and methoxy groups. The final step involves the formation of the dimaleate salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques. The use of automated systems and advanced analytical tools ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N,N-Diethyl-N’-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-N’-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dihydrochloride
  • N,N-Diethyl-N’-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine hydrochloride

Uniqueness

Compared to similar compounds, N,N-Diethyl-N’-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate is unique due to its specific salt form, which may influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

94944-79-3

Molecular Formula

C33H40N4O9

Molecular Weight

636.7 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N',N'-diethyl-N-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine

InChI

InChI=1S/C25H32N4O.2C4H4O4/c1-6-29(7-2)14-8-12-26-25-23-17(4)22-20-15-18(30-5)9-10-21(20)28-24(22)16(3)19(23)11-13-27-25;2*5-3(6)1-2-4(7)8/h9-11,13,15,28H,6-8,12,14H2,1-5H3,(H,26,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

WGWHHUGEYVPMGY-SPIKMXEPSA-N

Isomeric SMILES

CCN(CCCNC1=NC=CC2=C(C3=C(C4=C(N3)C=CC(=C4)OC)C(=C12)C)C)CC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Related CAS

72238-02-9 (Parent)

Origin of Product

United States

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